molecular formula C18H13Cl2NO4S2 B11141340 3,6-dichloro-N-[4-(ethenylsulfonyl)-3-methoxyphenyl]-1-benzothiophene-2-carboxamide

3,6-dichloro-N-[4-(ethenylsulfonyl)-3-methoxyphenyl]-1-benzothiophene-2-carboxamide

Cat. No.: B11141340
M. Wt: 442.3 g/mol
InChI Key: FTVDYRCRFZOSNL-UHFFFAOYSA-N
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Description

3,6-dichloro-N-[4-(ethenylsulfonyl)-3-methoxyphenyl]-1-benzothiophene-2-carboxamide: is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a fused ring system containing both benzene and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dichloro-N-[4-(ethenylsulfonyl)-3-methoxyphenyl]-1-benzothiophene-2-carboxamide typically involves multiple steps. One common approach is to start with the benzothiophene core and introduce the chloro substituents through chlorination reactions. The ethenylsulfonyl and methoxy groups can be introduced through subsequent substitution reactions. The final step involves the formation of the carboxamide group through an amide coupling reaction .

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals. Its unique structure allows for the exploration of various chemical reactions and properties .

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways. Its structural features make it a valuable tool for investigating biological processes .

Medicine: Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development .

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials .

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-[4-(ethenylsulfonyl)-3-methoxyphenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The ethenylsulfonyl and methoxy groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison:

Properties

Molecular Formula

C18H13Cl2NO4S2

Molecular Weight

442.3 g/mol

IUPAC Name

3,6-dichloro-N-(4-ethenylsulfonyl-3-methoxyphenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C18H13Cl2NO4S2/c1-3-27(23,24)15-7-5-11(9-13(15)25-2)21-18(22)17-16(20)12-6-4-10(19)8-14(12)26-17/h3-9H,1H2,2H3,(H,21,22)

InChI Key

FTVDYRCRFZOSNL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)S(=O)(=O)C=C

Origin of Product

United States

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